molecular formula C18H25NO5 B13909523 1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13909523
M. Wt: 335.4 g/mol
InChI Key: MQQAQWSOZLDBDQ-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of Substituents: The tert-butyl, methoxy, and methoxyphenyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.

    Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ester groups can yield corresponding alcohols.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 3-Methyl pyrrolidine-1,3-dicarboxylate: Similar structure but lacks the methoxyphenyl group.

    Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate: Similar pyrrolidine core but different substituents.

Uniqueness

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-10-13(16(20)23-5)15(19)12-8-6-7-9-14(12)22-4/h6-9,13,15H,10-11H2,1-5H3

InChI Key

MQQAQWSOZLDBDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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